Kinase Selectivity: CCT251545 vs. Type II CDK8/19 Inhibitors
CCT251545 exhibits >100-fold selectivity for CDK8 and CDK19 over a panel of 291 other kinases, a key differentiator from promiscuous Type II inhibitors like Senexin A [1]. In a live-cell engagement assay, CCT251545 demonstrated a dendrogram-based engagement selectivity profile distinct from BMS-265246 and K03861, highlighting its unique target engagement fingerprint across the CDK family [2].
| Evidence Dimension | Kinase selectivity (fold-selectivity and off-target count) |
|---|---|
| Target Compound Data | >100-fold selectivity over 291 other kinases; inhibits 6/293 kinases >50% at 1 µM |
| Comparator Or Baseline | Senexin A (Type II CDK8/19 inhibitor): broader kinase inhibition profile; BMS-265246 and K03861: distinct dendrogram-based engagement selectivity in live-cell assays |
| Quantified Difference | CCT251545 shows a distinct selectivity branch on a CDK family dendrogram compared to BMS-265246 and K03861 [2]; in biochemical panels, GSK3α IC50 = 462 nM, GSK3β IC50 = 690 nM, PRKCQ IC50 = 122 nM [3] |
| Conditions | Biochemical kinase panel (291 kinases) at 1 µM; live-cell target engagement assay (NanoBRET) at 10 µM |
Why This Matters
Procurement of CCT251545 is essential for experiments requiring clean dissection of CDK8/19 biology without confounding off-target kinase effects that compromise data interpretation in Wnt-dependent models.
- [1] Dale T, Clarke PA, Esdar C, et al. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nat Chem Biol. 2015;11(12):973-980. View Source
- [2] Chen M, et al. Selective dual inhibitors of CDK8/19. Nat Commun. 2020;11:2994. Figure 4. View Source
- [3] Chemical Probes Portal. Probe CCT251545: Off-Target Selectivity Assessments. View Source
